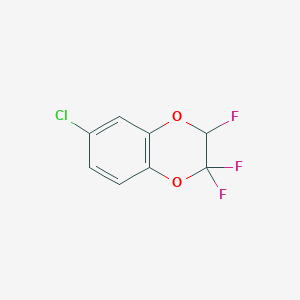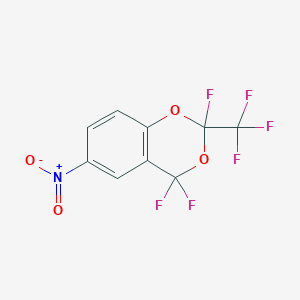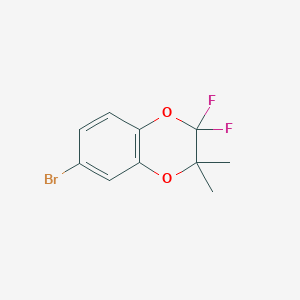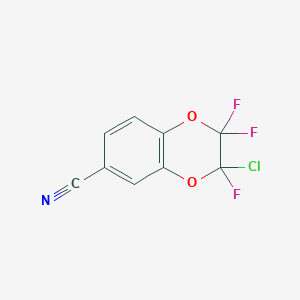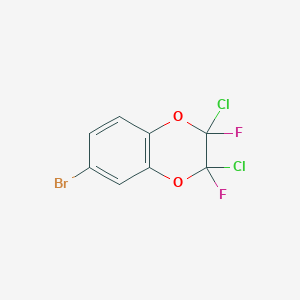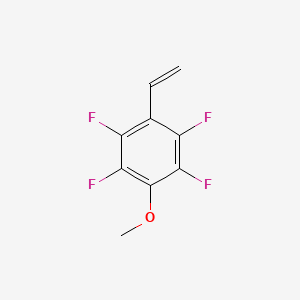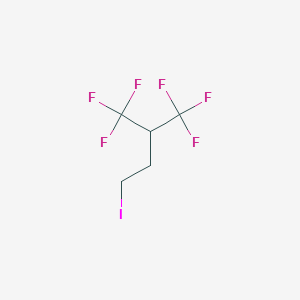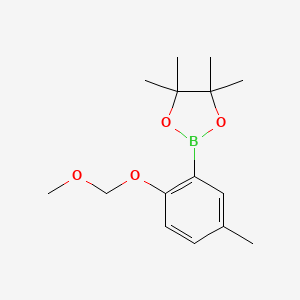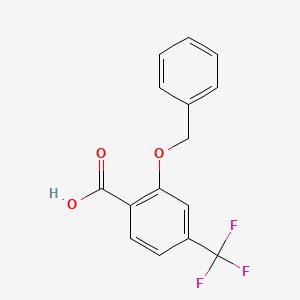
Boc-(R)-alpha-(2-pyridinylmethyl)-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(R)-alpha-(2-pyridinylmethyl)-proline (Boc-Pro-Pyr) is a powerful and versatile chiral building block used in the synthesis of various small molecules and biological compounds. It is an alpha-amino acid derivative and is used in peptide synthesis and other chemical reactions. Boc-Pro-Pyr has been used in a wide range of scientific research applications, including medicinal chemistry, biochemistry, and drug discovery.
Scientific Research Applications
Boc-(R)-alpha-(2-pyridinylmethyl)-proline has been used in a wide range of scientific research applications. It has been used in medicinal chemistry for the synthesis of biologically active compounds, such as peptides and proteins. It has also been used in biochemistry for the synthesis of carbohydrates and other complex molecules. Additionally, it has been used in drug discovery and development, as it can be used to synthesize novel compounds and to study the structure-activity relationships of existing drug candidates.
Mechanism of Action
Boc-(R)-alpha-(2-pyridinylmethyl)-proline is an alpha-amino acid derivative and acts as a chiral building block in chemical reactions. Its structure allows it to interact with other molecules, forming strong bonds and allowing for the synthesis of a variety of compounds. Additionally, its pyridinylmethyl group can act as a hydrogen bond acceptor or donor, enabling the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
Boc-(R)-alpha-(2-pyridinylmethyl)-proline has been studied for its potential biochemical and physiological effects. Studies have shown that Boc-(R)-alpha-(2-pyridinylmethyl)-proline can interact with various proteins and enzymes, leading to changes in their activity and/or structure. Additionally, Boc-(R)-alpha-(2-pyridinylmethyl)-proline has been shown to interact with various receptors in the body, leading to changes in the levels of hormones and other signaling molecules.
Advantages and Limitations for Lab Experiments
Boc-(R)-alpha-(2-pyridinylmethyl)-proline is a versatile and powerful chiral building block, and has many advantages for lab experiments. It is relatively easy to synthesize and can be used in a wide range of chemical reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to using Boc-(R)-alpha-(2-pyridinylmethyl)-proline in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very reactive, making it difficult to use in some reactions.
Future Directions
The potential future directions for Boc-(R)-alpha-(2-pyridinylmethyl)-proline are numerous. It can be used in the development of novel compounds for drug discovery and development. Additionally, it can be used to study the structure-activity relationships of existing drug candidates. It can also be used to synthesize peptides and proteins for medicinal chemistry applications. Additionally, it can be used in the synthesis of complex carbohydrates and other molecules for biochemistry applications. Finally, it can be used to study the biochemical and physiological effects of various compounds.
Synthesis Methods
Boc-(R)-alpha-(2-pyridinylmethyl)-proline is synthesized through a two-step process. In the first step, Boc-(R)-alpha-(2-pyridinylmethyl)-proline is synthesized from the reaction of Boc-Pro-OH (Boc-(R)-alpha-(2-pyridinylmethyl)-proline-OH) and 2-pyridin-2-ylmethyl iodide. This reaction is carried out in an inert atmosphere with a catalytic amount of pyridine, and yields Boc-(R)-alpha-(2-pyridinylmethyl)-proline as the product. In the second step, the Boc-(R)-alpha-(2-pyridinylmethyl)-proline is treated with a base such as NaH or NaOH to remove the Boc protecting group, yielding the desired product.
properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-6-8-16(18,13(19)20)11-12-7-4-5-9-17-12/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,19,20)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKWNICGDIAROK-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-alpha-(2-pyridinylmethyl)-proline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


